1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Overview
Description
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a 1,2,4-thiadiazole moiety, which is further substituted with a 4-nitrophenylmethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown potent antimicrobial activity , suggesting that this compound might also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 4-nitrophenylmethyl group: This step involves the alkylation of the thiadiazole ring with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the piperazine ring: The final step involves the nucleophilic substitution reaction between the substituted thiadiazole and piperazine under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 1-{3-[(4-Aminophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Cyclization: Polycyclic compounds with enhanced biological activity.
Scientific Research Applications
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group and thiadiazole ring.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-triazol-5-yl}piperazine: Similar structure but with a triazole ring instead of a thiadiazole ring.
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-oxadiazol-5-yl}piperazine: Contains an oxadiazole ring, offering different reactivity and biological activity.
Uniqueness
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activities compared to its triazole and oxadiazole analogs. The combination of the nitro group and thiadiazole ring makes it particularly potent as an antimicrobial agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-nitrophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-18(20)11-3-1-10(2-4-11)9-12-15-13(21-16-12)17-7-5-14-6-8-17/h1-4,14H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNFOZGKVSIZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172888 | |
Record name | Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-25-7 | |
Record name | Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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